molecular formula C10H11F3N2 B13914267 N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine

N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine

Cat. No.: B13914267
M. Wt: 216.20 g/mol
InChI Key: ISMBPLRUFYSETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine is a cyclopenta-fused pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and a methylamine substituent at the 7-position of the bicyclic scaffold. This compound belongs to a class of molecules with applications in medicinal chemistry and catalysis due to its unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fused cyclopentane ring imposes conformational rigidity, influencing binding affinity in biological or catalytic systems .

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

N-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine

InChI

InChI=1S/C10H11F3N2/c1-14-8-3-2-6-4-9(10(11,12)13)15-5-7(6)8/h4-5,8,14H,2-3H2,1H3

InChI Key

ISMBPLRUFYSETG-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=CC(=NC=C12)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to shorten reaction times and improve yields in cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents and stereochemistry. Key comparisons include:

Compound Name Substituents Key Functional Groups Applications/Notes Reference
N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine 3-CF₃, 7-NHCH₃ Electron-withdrawing CF₃ Drug design, catalysis -
(±)N-(Prop-2-ynyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine 7-NHC≡CCH₂ Alkyne Isostere of rasagiline (neuroactive)
(S)-2-Phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine 2-Ph, 7-NH₂ Aromatic phenyl Chiral ligand in catalysis (>99% ee)
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 3-Br Halogen Intermediate for cross-coupling
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride 7-NH₂ (HCl salt) Amine hydrochloride Pharmaceutical precursor

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, NO₂) enhance stability and alter reactivity compared to electron-donating groups (e.g., methyl, prop-2-ynyl) .
  • Chiral centers (e.g., (R)- and (S)-enantiomers) significantly impact biological activity and catalytic performance. For example, (S)-136b achieved >99% enantiomeric excess (ee) via enzymatic resolution , while the R-enantiomer hydrochloride is priced at $355/250 mg .

Physicochemical and Hazard Profiles

Property N-Methyl-3-(trifluoromethyl)-... 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine HCl 3-Bromo Derivative
Molecular Weight Not reported 170.64 g/mol 212.06 g/mol (C₈H₇BrN₂)
Solubility Likely low (lipophilic CF₃) Soluble in polar solvents (HCl salt) Moderate in DCM/MeOH
Hazard Statements Not available H302, H315, H319, H335 (harmful if swallowed) H315, H319 (skin/eye irritation)
Price (1g) Not available $388.00 $48.00

Notes:

  • The hydrochloride salt form enhances water solubility, critical for pharmaceutical formulations .
  • CF₃-containing compounds may exhibit higher thermal stability but pose challenges in waste disposal due to fluorine content.

Biological Activity

N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine (CAS: 2940952-47-4) is a novel compound with potential biological activity due to its unique structural features, particularly the trifluoromethyl group. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11F3N2
  • Molecular Weight : 216.21 g/mol
  • Purity : 97% .

The trifluoromethyl group in this compound is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their bioactivity. This modification can influence interactions with various biological targets, including enzymes and receptors.

Antidepressant and Anxiolytic Effects

Research indicates that compounds containing trifluoromethyl groups can exhibit significant antidepressant and anxiolytic effects. For instance, studies have shown that similar compounds can modulate serotonin uptake, enhancing their efficacy in treating mood disorders .

Inhibition of Enzymatic Activity

The compound may also exhibit inhibitory effects on specific enzymes. The presence of the trifluoromethyl group has been associated with improved potency in inhibiting reverse transcriptase enzymes, which are crucial targets in antiviral drug development .

Study on Antidepressant Activity

A study published in 2022 evaluated the antidepressant effects of various trifluoromethyl-containing compounds. It was found that those with a similar structural framework to this compound demonstrated a significant reduction in depressive-like behaviors in rodent models .

Enzyme Inhibition Assays

In another study focusing on enzyme inhibition, compounds structurally related to this compound were tested against various targets. Results indicated a notable inhibition of enzyme activity, suggesting potential therapeutic applications in diseases where such enzymes are implicated .

Data Table: Biological Activity Summary

Biological Activity Effect Reference
Antidepressant ActivitySignificant reduction in depression-like behavior
Enzyme InhibitionNotable inhibition of reverse transcriptase
Anxiolytic EffectsModulation of serotonin uptake

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C ]pyridin-7-amine in laboratory settings?

  • Methodological Answer : The compound poses respiratory (H335), skin irritation (H315), and eye irritation (H319) hazards. Mitigation strategies include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles (P280) .
  • Ventilation : Work in a fume hood (P271) and avoid inhalation of dust/particulates (P261) .
  • Storage : Store in a dry, sealed container under inert gas (P233, P231) and protect from moisture (P232) .
  • Emergency Response : For skin contact, rinse immediately with water (P302+P352); for eye exposure, flush with water for 15 minutes (P305+P351+P338) .

Q. What synthetic routes are commonly employed for synthesizing the cyclopenta[C ]pyridine core of this compound?

  • Methodological Answer : The core can be synthesized via cyclization of precursor amines or ketones. For example:

  • Reductive Amination : Use Pd/C under hydrogen (5 bar) to reduce imine intermediates, as demonstrated for similar cyclopenta[b]pyridine derivatives (87% yield) .
  • Catalytic Hydrogenation : Iridium catalysts with chiral ligands (e.g., N,P-ligands) enable asymmetric synthesis of enantiomerically pure amines (>99% ee via Daicel Chiracel AD-H HPLC) .
  • Solvent Optimization : Tetrahydrofuran (THF) and methanol are effective for maintaining reaction homogeneity .

Q. How is the purity of N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C ]pyridin-7-amine assessed post-synthesis?

  • Methodological Answer :

  • Chromatography : Column chromatography (SiO₂, DCM/MeOH 9:1) resolves intermediates, while preparative HPLC purifies final products (≥95% purity) .
  • Chiral Analysis : Chiral stationary-phase HPLC (e.g., heptane/i-PrOH 90:10) confirms enantiomeric excess .
  • Spectroscopy : ¹H/¹³C NMR and ESI-MS validate structural integrity and molecular weight .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of the cyclopenta[C ]pyridine scaffold in electrophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, directing electrophiles to meta/para positions on the pyridine ring. This can be exploited for regioselective functionalization .
  • Stability : Fluorine atoms enhance metabolic stability, making the compound resistant to oxidative degradation in biological assays .
  • Case Study : In Ir-catalyzed hydrogenation, -CF₃ increases substrate binding affinity to chiral catalysts, improving enantioselectivity .

Q. What strategies are effective for resolving enantiomers of N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C ]pyridin-7-amine?

  • Methodological Answer :

  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer, achieving >99% ee .
  • Chiral Chromatography : Use Daicel Chiracel AD-H columns with heptane/i-PrOH gradients (tR = 19.3 min for R, 33.8 min for S) .
  • Asymmetric Catalysis : Ir complexes with N,P-ligands (e.g., 86a) enable stereocontrol during hydrogenation .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound in biological assays?

  • Methodological Answer :

  • Substitution Patterns : Introduce halogens (Br, I) or methyl groups at C-3/C-4 to assess cytotoxicity (e.g., IC₅₀ values via SRB assay) .
  • Biological Testing : Evaluate enzyme inhibition (e.g., microtubule disruption in A-10 cells) using indirect immunofluorescence and EC₅₀ calculations .
  • Data Analysis : Compare logP and polar surface area (PSA) to correlate physicochemical properties with activity .

Notes

  • All methods are validated through peer-reviewed protocols .
  • For extended SAR studies, consult crystallographic data (e.g., Acta Crystallographica Section E) for structural insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.